VU0361737

描述

属性

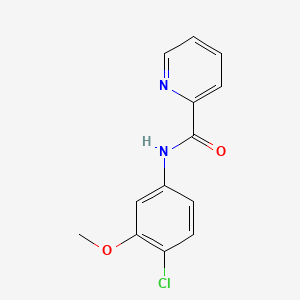

IUPAC Name |

N-(4-chloro-3-methoxyphenyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c1-18-12-8-9(5-6-10(12)14)16-13(17)11-4-2-3-7-15-11/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYUXFNGXHNNDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657816 | |

| Record name | N-(4-Chloro-3-methoxyphenyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161205-04-4 | |

| Record name | N-(4-Chloro-3-methoxyphenyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the mechanism of action of VU0361737?

An In-Depth Technical Guide to the Mechanism of Action of VU0361737

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). As a PAM, this compound does not activate the mGluR4 receptor directly. Instead, it binds to a topographically distinct allosteric site, enhancing the receptor's response to its endogenous ligand, glutamate. This modulatory activity provides a mechanism for fine-tuning glutamatergic neurotransmission, which is implicated in a variety of physiological and pathological processes. This compound has demonstrated the ability to penetrate the central nervous system, making it a valuable tool for in vivo studies and a potential therapeutic agent for neurological disorders such as Parkinson's disease.[1][2][3]

Quantitative Pharmacological Data

The pharmacological properties of this compound have been characterized across several in vitro and in vivo assays. The following tables summarize the key quantitative data regarding its potency, efficacy, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency and Efficacy of this compound

| Parameter | Species | Value | Assay System |

| EC50 | Human mGluR4 | 240 nM | Calcium Mobilization Assay |

| Rat mGluR4 | 110 nM | Calcium Mobilization Assay | |

| Fold Shift | Human mGluR4 | 28 | Glutamate Concentration-Response |

Table 2: Selectivity Profile of this compound

| Receptor Subtype | Activity |

| mGluR1 | Inactive |

| mGluR2 | Inactive |

| mGluR3 | Inactive |

| mGluR5 | Weak Activity |

| mGluR6 | Inactive |

| mGluR7 | Inactive |

| mGluR8 | Weak Activity |

Table 3: Pharmacokinetic Properties of this compound in Rats

| Parameter | Value | Route of Administration |

| Plasma Clearance | 894 mL/min/kg | Intraperitoneal |

| Half-life (t1/2) | 1.9 hours | Intraperitoneal |

| Brain-to-Plasma Ratio | ~10 | Intraperitoneal |

Signaling Pathway of mGluR4 Modulation by this compound

The metabotropic glutamate receptor 4 is a member of the Group III mGluRs, which are coupled to the Gi/o family of inhibitory G proteins. The binding of glutamate to the orthosteric site of mGluR4, potentiated by the binding of this compound to an allosteric site, initiates a conformational change in the receptor. This leads to the activation of the associated Gi/o protein. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This signaling cascade ultimately modulates the activity of downstream effectors, such as ion channels and protein kinases, leading to a dampening of neuronal excitability.

Experimental Protocols

Calcium Mobilization Assay for Potency and Efficacy Determination

This assay is employed to determine the potency (EC50) and efficacy (fold-shift) of this compound in potentiating the glutamate-induced response at the mGluR4 receptor.

Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing the human or rat mGluR4 receptor and a chimeric G-protein, Gqi5. The Gqi5 chimera allows the Gi/o-coupled mGluR4 receptor to signal through the Gq pathway, leading to a measurable intracellular calcium release.[4]

Methodology:

-

Cell Plating: CHO-mGluR4/Gqi5 cells are seeded into 384-well, black-walled, clear-bottom microplates and cultured overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

-

Compound Addition: A baseline fluorescence measurement is taken using a fluorescence plate reader. Subsequently, varying concentrations of this compound are added to the wells.

-

Glutamate Stimulation: After a pre-incubation period with this compound, a sub-maximal (EC20) concentration of glutamate is added to the wells to elicit a calcium response.

-

Data Acquisition: The fluorescence intensity is measured kinetically over time. The peak fluorescence response is proportional to the intracellular calcium concentration.

-

Data Analysis: The potentiation of the glutamate response by this compound is quantified. The EC50 is determined by fitting the concentration-response data to a sigmoidal dose-response curve. The fold-shift is calculated by comparing the EC50 of glutamate in the absence and presence of this compound.

Radioligand Binding Assay for Affinity Determination

This assay is utilized to determine the binding affinity of this compound to the mGluR4 receptor. As this compound is an allosteric modulator, its binding can be influenced by the presence of the orthosteric ligand, glutamate.

Materials:

-

Membranes from CHO cells expressing the human mGluR4 receptor.

-

Radiolabeled this compound (e.g., [3H]ML128).

-

Unlabeled this compound (for competition).

-

Glutamate.

-

Binding buffer.

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Incubation: Cell membranes are incubated with a fixed concentration of radiolabeled this compound and varying concentrations of unlabeled this compound in the binding buffer. The incubation is performed in the absence and presence of a fixed concentration of glutamate to assess cooperativity.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (in the presence of a high concentration of unlabeled ligand) from the total binding. The inhibition constant (Ki) is determined by fitting the competition binding data to a one-site or two-site binding model. The effect of glutamate on the binding affinity of this compound is analyzed to determine the cooperativity factor.[5]

In Vivo Electrophysiology

While specific in vivo electrophysiology protocols for this compound are not extensively detailed in the public domain, a general approach to assess the effect of an mGluR4 PAM on neuronal activity in relevant brain regions, such as the basal ganglia, would involve the following steps.

Animal Model: Anesthetized or freely moving rats.

Methodology:

-

Surgical Preparation: Implantation of recording electrodes in the target brain region (e.g., substantia nigra pars reticulata or subthalamic nucleus) and a guide cannula for drug delivery if applicable.

-

Baseline Recording: Recording of spontaneous and evoked neuronal firing activity before drug administration to establish a stable baseline.

-

Drug Administration: Systemic (e.g., intraperitoneal) or local (via microinjection) administration of this compound.

-

Post-Drug Recording: Continued recording of neuronal activity to observe any changes in firing rate, pattern, or response to synaptic inputs.

-

Data Analysis: Comparison of pre- and post-drug neuronal activity to determine the modulatory effects of this compound on neuronal excitability in the targeted circuit.

Conclusion

This compound acts as a selective positive allosteric modulator of the mGluR4 receptor. Its mechanism of action involves binding to an allosteric site on the receptor, which enhances the receptor's response to glutamate. This leads to the activation of the Gi/o signaling pathway and a subsequent decrease in intracellular cAMP levels. The well-characterized in vitro and in vivo pharmacological profile of this compound, including its CNS penetrance, makes it a valuable research tool for elucidating the role of mGluR4 in health and disease, and a promising scaffold for the development of novel therapeutics for neurological disorders.

References

- 1. Recent Progress on the Identification of Metabotropic Glutamate 4 Receptor Ligands and Their Potential Utility as CNS Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Selective mGluR4 Positive Allosteric Modulator VU0361737: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VU0361737, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). This document consolidates key pharmacological data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows to serve as a comprehensive resource for researchers in neuroscience and drug development.

Introduction to this compound and mGluR4

Metabotropic glutamate receptor 4 (mGluR4), a member of the group III mGluRs, is a G-protein coupled receptor predominantly expressed in presynaptic terminals of the central nervous system. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in reduced cAMP levels and subsequent modulation of neurotransmitter release.[1][2] This mechanism has positioned mGluR4 as a promising therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease, anxiety, and pain.[3][4]

Positive allosteric modulators (PAMs) like this compound offer a nuanced approach to receptor modulation. Instead of directly activating the receptor at the orthosteric glutamate binding site, PAMs bind to a distinct allosteric site, enhancing the receptor's response to the endogenous ligand, glutamate.[5] This can provide a more controlled and potentially safer pharmacological effect compared to direct agonists.[3] this compound has emerged as a valuable tool compound for studying the therapeutic potential of mGluR4 modulation due to its selectivity and central nervous system penetrance.[6]

Quantitative Pharmacological Data

The following tables summarize the in vitro potency, selectivity, and in vivo pharmacokinetic parameters of this compound.

Table 1: In Vitro Potency of this compound at mGluR4

| Species | EC50 (nM) |

| Human | 240 |

| Rat | 110 |

Data sourced from Selleck Chemicals.[6]

Table 2: Selectivity Profile of this compound

| mGluR Subtype | Activity |

| mGluR1 | Inactive |

| mGluR2 | Inactive |

| mGluR3 | Inactive |

| mGluR5 | Weak activity |

| mGluR6 | Inactive |

| mGluR7 | Inactive |

| mGluR8 | Weak activity |

Data sourced from Selleck Chemicals.[6] this compound demonstrates high selectivity for mGluR4 over other metabotropic glutamate receptors.

Table 3: In Vivo Pharmacokinetic Properties of this compound in Rats

| Parameter | Value |

| Half-life (T1/2) | 20 min |

| Brain-to-Plasma Ratio | 4.1 |

Data sourced from Selleck Chemicals.[6] These data indicate that this compound can penetrate the central nervous system but has a short half-life in rats.

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound.

Synthesis of this compound

The synthesis of this compound and related N-(4-acetamidophenyl)picolinamides has been described by Engers et al. (2009). The general synthetic scheme involves the coupling of a substituted aniline (B41778) with picolinic acid.

General Procedure for Amide Coupling:

-

To a solution of the appropriate aniline derivative in a suitable solvent (e.g., dichloromethane (B109758) or N,N-dimethylformamide), add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine).

-

Add picolinic acid to the reaction mixture.

-

Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the desired N-aryl picolinamide.

Characterization: The final product should be characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

In Vitro Calcium Mobilization Assay

This assay is used to determine the potency (EC50) of this compound as a positive allosteric modulator of mGluR4. The protocol is based on the principle that activation of Gq-coupled receptors, or co-transfection of Gi/o-coupled receptors with a promiscuous G-protein like Gα16, can lead to an increase in intracellular calcium concentration.

Materials:

-

Cell Line: HEK293 cells stably or transiently expressing the human or rat mGluR4 receptor. For Gi/o-coupled receptors like mGluR4, co-transfection with a promiscuous G-protein subunit (e.g., Gα16 or a chimeric Gαq/i) is necessary to couple receptor activation to a calcium signal.

-

Calcium-sensitive dye: Fluo-4 AM or a similar fluorescent calcium indicator.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

-

Glutamate: Used at a sub-maximal concentration (e.g., EC20) to enable potentiation by the PAM.

-

This compound: Prepared as a stock solution in DMSO and serially diluted.

Procedure:

-

Cell Plating: Seed the mGluR4-expressing HEK293 cells into 96-well or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye solution in the dark at 37°C for a specified time (typically 30-60 minutes).

-

Compound Addition: Prepare a dilution series of this compound in assay buffer containing a fixed EC20 concentration of glutamate.

-

Fluorescence Measurement: Use a fluorescence plate reader (e.g., a FlexStation or FLIPR) to measure the baseline fluorescence, then add the this compound/glutamate solution to the wells and record the change in fluorescence over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vivo Haloperidol-Induced Catalepsy Model

This is a widely used preclinical model to assess the potential anti-parkinsonian effects of drug candidates. Haloperidol (B65202), a dopamine (B1211576) D2 receptor antagonist, induces a cataleptic state in rodents, which can be reversed by drugs that enhance motor function.

Animals:

-

Male Sprague-Dawley or Wistar rats are commonly used.

Materials:

-

Haloperidol: Dissolved in a suitable vehicle (e.g., saline with a small amount of acid).

-

This compound: Formulated in an appropriate vehicle for the chosen route of administration (e.g., oral gavage or intraperitoneal injection).

-

Catalepsy Bar: A horizontal bar raised a specific height above a flat surface.

Procedure:

-

Acclimatization: Acclimate the rats to the testing environment.

-

Drug Administration: Administer this compound or its vehicle at a predetermined time before the haloperidol challenge.

-

Haloperidol Induction: Administer haloperidol (typically 1-2 mg/kg, i.p.) to induce catalepsy.

-

Catalepsy Measurement: At set time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the elevated bar.

-

Scoring: Record the latency for the rat to remove both forepaws from the bar. A cut-off time is typically set (e.g., 180 seconds).

-

Data Analysis: Compare the catalepsy scores (latencies) between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in the catalepsy score by this compound indicates potential anti-parkinsonian activity.

Visualizations

The following diagrams illustrate key concepts related to this compound and its mechanism of action.

References

- 1. Haloperidol-induced catalepsy as an animal model for parkinsonism: A systematic review of experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Haloperidol conditioned catalepsy in rats: a possible role for D1-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. molnova.cn [molnova.cn]

- 4. carbon.csb.vanderbilt.edu [carbon.csb.vanderbilt.edu]

- 5. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

The Allosteric Modulator VU0361737: A Technical Guide for Researchers

CAS Number: 1161205-04-4

This technical guide provides an in-depth overview of VU0361737, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the compound's characteristics, experimental protocols, and signaling pathways.

Core Compound Data

| Property | Value | Reference |

| CAS Number | 1161205-04-4 | [1][2][3] |

| Molecular Formula | C₁₃H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 262.69 g/mol | [1] |

| Synonyms | ML128, CID-44191096, N-(4-Chloro-3-methoxyphenyl)-2-pyridinecarboxamide | [1] |

Quantitative Efficacy and Potency

This compound has been demonstrated to be a potent and selective PAM of mGluR4. The following table summarizes its efficacy and potency at both human and rat mGluR4 receptors.

| Parameter | Species | Value |

| EC₅₀ | Human mGluR4 | 240 nM |

| EC₅₀ | Rat mGluR4 | 110 nM |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are protocols for common in vitro and in vivo assays used to characterize mGluR4 PAMs like this compound.

In Vitro Assay: Calcium Flux Assay

This protocol outlines a method for measuring intracellular calcium mobilization following the activation of mGluR4, a common assay to assess the activity of PAMs.

Objective: To determine the potency and efficacy of this compound by measuring changes in intracellular calcium concentration in cells expressing mGluR4.

Materials:

-

Cells stably co-expressing mGluR4 and a promiscuous G-protein (e.g., Gα15) or a chimeric G-protein (e.g., Gqi5) to couple the Gαi/o pathway to calcium mobilization.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Indo-1 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound and a glutamate standard.

-

Microplate reader with fluorescence detection capabilities.

Procedure:

-

Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom microplate at an appropriate density and incubate overnight to allow for cell attachment.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate the plate at 37°C for 60 minutes in the dark to allow the dye to enter the cells.

-

Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the compound solutions to the wells.

-

Glutamate Stimulation: After a short incubation with the test compound, add a sub-maximal concentration (e.g., EC₂₀) of glutamate to all wells to stimulate the mGluR4 receptor.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader. The change in fluorescence corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Plot the change in fluorescence against the concentration of this compound to determine the EC₅₀ value.

In Vivo Assay: Haloperidol-Induced Catalepsy in Rodents

This protocol describes a common behavioral model used to assess the anti-Parkinsonian-like effects of compounds such as mGluR4 PAMs.

Objective: To evaluate the in vivo efficacy of this compound in a rodent model of Parkinson's disease.

Materials:

-

Male Sprague-Dawley rats or C57BL/6 mice.

-

Haloperidol (B65202) solution.

-

This compound formulated for in vivo administration (e.g., in a vehicle of saline with 0.5% methylcellulose).

-

Catalepsy scoring apparatus (e.g., a horizontal bar).

Procedure:

-

Acclimation: Acclimate the animals to the testing environment for at least 3 days prior to the experiment.

-

Induction of Catalepsy: Administer haloperidol (e.g., 1 mg/kg, intraperitoneally) to induce a cataleptic state.

-

Compound Administration: At a predetermined time after haloperidol injection, administer this compound or the vehicle control at various doses.

-

Catalepsy Assessment: At set time points after compound administration, measure the duration of catalepsy. This is typically done by placing the animal's forepaws on a horizontal bar and measuring the time it takes for the animal to remove them.

-

Data Analysis: Compare the duration of catalepsy in the this compound-treated groups to the vehicle-treated group to determine the compound's effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of mGluR4 and a typical experimental workflow for characterizing a PAM like this compound.

References

VU0361737: A Technical Guide to a Selective mGluR4 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0361737 is a potent, selective, and centrally nervous system (CNS) penetrant positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). As a member of the Group III mGluRs, mGluR4 is a G-protein coupled receptor that plays a crucial role in regulating neurotransmission. Its activation is associated with neuroprotective effects, making it a promising therapeutic target for neurological disorders, particularly Parkinson's disease. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and key data presented for ease of reference.

Chemical Structure and Properties

This compound, also known as ML128, is a synthetic organic compound with the following chemical identifiers:

-

IUPAC Name: N-(4-Chloro-3-methoxyphenyl)-2-pyridinecarboxamide.[1]

-

Molecular Weight: 262.69 g/mol .[1]

-

SMILES: COc1c(Cl)cc(NC(=O)c2ccccn2)cc1.

Mechanism of Action

This compound acts as a positive allosteric modulator of the mGluR4. Unlike orthosteric agonists that directly bind to the glutamate binding site, PAMs bind to a distinct allosteric site on the receptor. This binding event does not activate the receptor on its own but potentiates the receptor's response to the endogenous ligand, glutamate. The primary mechanism of action involves enhancing the receptor's sensitivity to glutamate, leading to a leftward shift in the glutamate concentration-response curve.

The mGluR4 is coupled to the Gαi/o subunit of the G-protein complex. Upon activation by glutamate and potentiation by this compound, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately results in the modulation of neurotransmitter release at the presynaptic terminal.

Quantitative Data

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

Table 1: In Vitro Potency of this compound

| Receptor | Assay Type | Parameter | Value (nM) |

| Human mGluR4 | Ca²⁺ Mobilization | EC₅₀ | 240.[3] |

| Rat mGluR4 | Thallium Flux | EC₅₀ | 110.[3] |

Table 2: Selectivity Profile of this compound

| Receptor Subtype | Activity |

| mGluR1, mGluR2, mGluR3, mGluR5, mGluR7, mGluR8 | Inactive |

Data compiled from multiple sources indicating high selectivity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mGluR4 signaling pathway and a typical experimental workflow for the characterization of mGluR4 PAMs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and similar mGluR4 PAMs.

In Vitro Potency Assay: Ca²⁺ Mobilization in CHO cells

This assay is used to determine the EC₅₀ of this compound at the human mGluR4.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing human mGluR4 and a chimeric G-protein (Gαqi5) are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and appropriate selection antibiotics. The Gαqi5 protein allows the Gαi/o-coupled mGluR4 to signal through the Gαq pathway, resulting in a measurable intracellular calcium release.

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

-

Compound Addition: The dye solution is replaced with assay buffer. A baseline fluorescence reading is taken using a fluorescence plate reader. This compound is then added at various concentrations, and the plate is incubated for a short period.

-

Glutamate Stimulation: An EC₂₀ concentration of glutamate (the concentration that elicits 20% of the maximal response) is added to the wells.

-

Data Acquisition and Analysis: Fluorescence is measured continuously. The increase in fluorescence upon glutamate addition in the presence of this compound is recorded. The data is normalized to the response of a maximal glutamate concentration and plotted against the log concentration of this compound to determine the EC₅₀ value using a non-linear regression curve fit.

In Vitro Selectivity Assays

To determine the selectivity of this compound, similar functional assays are performed using cell lines expressing other mGluR subtypes (mGluR1, 2, 3, 5, 6, 7, and 8). The compound is tested for both agonistic and potentiating activity at these receptors. Lack of a significant response at concentrations well above its mGluR4 EC₅₀ indicates selectivity.

In Vivo Pharmacokinetic Studies

These studies are crucial to assess the drug-like properties of this compound, particularly its ability to cross the blood-brain barrier.

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Compound Administration: this compound is formulated in a suitable vehicle and administered via a relevant route, such as intraperitoneal (i.p.) or oral (p.o.) gavage.

-

Sample Collection: At various time points post-administration, blood and brain tissue samples are collected.

-

Sample Processing and Analysis: Plasma is separated from the blood. Brain tissue is homogenized. The concentrations of this compound in plasma and brain homogenates are determined using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters, including half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and brain-to-plasma concentration ratio, are calculated to evaluate the compound's absorption, distribution, and clearance.

In Vivo Efficacy Model: Haloperidol-Induced Catalepsy in Rats

This is a common preclinical model used to assess the potential anti-parkinsonian effects of a compound.

-

Animal Model: Male rats are used.

-

Induction of Catalepsy: Catalepsy, a state of motor rigidity, is induced by the administration of the dopamine (B1211576) D2 receptor antagonist, haloperidol.

-

Compound Administration: this compound is administered at various doses either before or after the induction of catalepsy.

-

Behavioral Assessment: The degree of catalepsy is measured at different time points using a bar test. The latency for the rat to remove its forepaws from a raised bar is recorded. A longer latency indicates a higher degree of catalepsy.

-

Data Analysis: The ability of this compound to reduce the cataleptic state, as evidenced by a shorter latency to move, is compared to a vehicle control group. A dose-dependent reversal of catalepsy suggests potential efficacy in treating motor symptoms of Parkinson's disease.

Conclusion

This compound is a valuable research tool and a promising lead compound for the development of novel therapeutics for neurological disorders. Its high potency, selectivity for mGluR4, and favorable pharmacokinetic profile, including CNS penetration, make it an ideal candidate for further preclinical and clinical investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of GPCR pharmacology and neurotherapeutics.

References

VU0361737: A Technical Guide to its mGluR Subtype Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of VU0361737, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.

Introduction to this compound

This compound is a potent, selective, and centrally penetrant positive allosteric modulator of mGluR4. As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This mechanism of action offers a sophisticated approach to modulating glutamatergic neurotransmission, with potential therapeutic applications in neurological and psychiatric disorders, most notably Parkinson's disease. The selectivity of this compound for mGluR4 over other mGluR subtypes is a critical aspect of its pharmacological profile, minimizing off-target effects and enhancing its therapeutic potential.

Selectivity Profile of this compound

This compound exhibits a high degree of selectivity for the mGluR4 subtype. Its potency is significantly higher at mGluR4 compared to other mGluR subtypes, where it is reported to be either inactive or weakly active.

Quantitative Analysis of mGluR4 Potency

The potency of this compound as a positive allosteric modulator of mGluR4 has been determined using functional assays, such as calcium mobilization assays in recombinant cell lines. The half-maximal effective concentration (EC50) values are summarized in the table below.

| Receptor Subtype | Species | EC50 (nM) |

| mGluR4 | Human | 240[1][2][3] |

| mGluR4 | Rat | 110[1][2][3] |

Selectivity Against Other mGluR Subtypes

This compound has been profiled against all other mGluR subtypes to determine its selectivity. It demonstrates negligible activity at Group I and most of Group II and III mGluRs.

| mGluR Subtype | Group | Activity | Quantitative Data (EC50/IC50) |

| mGluR1 | I | Inactive | > 30 µM |

| mGluR2 | II | Inactive | > 30 µM |

| mGluR3 | II | Inactive | > 30 µM |

| mGluR5 | I | Weak Activity | - |

| mGluR6 | III | Inactive | > 30 µM |

| mGluR7 | III | Inactive | > 30 µM |

| mGluR8 | III | Weak Activity | - |

Data for mGluR1, 2, 3, 6, and 7 indicates a lack of potentiation at concentrations up to 30 µM. Specific quantitative data for the weak activity at mGluR5 and mGluR8 is not consistently reported in primary literature, suggesting activity is significantly lower than at mGluR4.

Experimental Methodologies

The selectivity profile of this compound was primarily determined using a calcium mobilization assay in a recombinant cell line.

Calcium Mobilization Assay

This assay measures the potentiation of the glutamate-induced intracellular calcium flux in cells co-expressing an mGluR subtype and a promiscuous G-protein that couples to the phospholipase C pathway.

Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing the human mGluR4 and the Gqi5 G-protein. For selectivity testing, CHO cells expressing other mGluR subtypes (mGluR1, 2, 3, 5, 6, 7, 8) are utilized.

Protocol:

-

Cell Plating: CHO cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well in DMEM supplemented with 10% dialyzed fetal bovine serum, 20 mM HEPES, 100 units/mL penicillin/streptomycin, and 1 mM sodium pyruvate. Plates are incubated overnight at 37°C in a 5% CO2 atmosphere.

-

Dye Loading: The cell culture medium is replaced with a loading buffer containing 1 µM Fluo-4, AM calcium indicator dye. The loading buffer consists of Hank's Balanced Salt Solution (HBSS), 20 mM HEPES, and 2.5 mM probenecid. Cells are incubated with the dye for 1 hour at 37°C.

-

Compound Addition and Signal Detection:

-

After dye loading, the loading buffer is removed, and cells are washed with the assay buffer (HBSS with 20 mM HEPES and 2.5 mM probenecid).

-

A baseline fluorescence reading is taken using a fluorescent imaging plate reader (FLIPR).

-

This compound, at varying concentrations, is added to the wells.

-

After a 2.5-minute incubation with the compound, a sub-maximal concentration (EC20) of glutamate is added to stimulate the receptor.

-

The resulting change in fluorescence, indicative of intracellular calcium mobilization, is measured.

-

-

Data Analysis: The potentiation by this compound is calculated as the fold-shift of the glutamate EC50 value or as the percentage increase in the response to the EC20 concentration of glutamate.

Signaling Pathways and Experimental Workflow

mGluR4 Signaling Pathway

The canonical signaling pathway for mGluR4, a member of the Group III mGluRs, involves coupling to the Gi/o G-protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

Caption: Canonical Gi/o-coupled signaling pathway of mGluR4.

Calcium Mobilization Assay Workflow

The use of a chimeric G-protein (Gqi5) allows the Gi/o-coupled mGluR4 to signal through the Gq pathway, enabling a measurable calcium flux.

Caption: Gqi5-enabled calcium mobilization assay workflow for mGluR4 PAMs.

Logical Relationship of Selectivity Profiling

The determination of this compound's selectivity involves a systematic evaluation against a panel of mGluR subtypes.

Caption: Logical workflow for determining the selectivity of this compound.

References

- 1. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P75 neurotrophin receptor controls subventricular zone neural stem cell migration after stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a functional reporter gene HTS assay for the identification of mGluR7 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

VU0361737: A CNS Penetrant Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Finding: VU0361737 Demonstrates Significant CNS Penetration

This compound, a selective positive allosteric modulator (PAM) for the mGlu4 receptor, has been demonstrated to be CNS penetrant. In vivo studies in rats have shown significant brain exposure, with a reported brain-to-plasma ratio of 4.1.[1] This key pharmacokinetic property indicates the compound's ability to cross the blood-brain barrier and reach its target in the central nervous system.

Quantitative Pharmacokinetic Data

The following table summarizes the key quantitative data regarding the CNS penetration of this compound.

| Parameter | Value | Species | Source |

| Brain-to-Plasma Ratio | 4.1 | Rat | [1] |

| Half-life (T1/2) | 20 min | Rat | [1] |

Experimental Determination of CNS Penetrance

While the specific experimental protocol for determining the brain-to-plasma ratio of this compound is not detailed in the available literature, a general methodology for such an assessment is outlined below. This protocol is based on standard practices in preclinical drug development for evaluating CNS exposure.

General In Vivo Pharmacokinetic Study Protocol

Objective: To determine the brain and plasma concentrations of this compound over time and calculate the brain-to-plasma concentration ratio.

Animal Model: Male Sprague-Dawley rats (or other appropriate rodent model).

Dosing:

-

Administer this compound at a defined dose and route (e.g., intravenous, intraperitoneal, or oral).

-

The formulation of this compound should be appropriate for the chosen route of administration.

Sample Collection:

-

At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, and 24 hours), collect blood samples via an appropriate method (e.g., tail vein, cardiac puncture).

-

Process the blood to separate plasma.

-

At the same time points, euthanize a cohort of animals and perfuse the circulatory system with saline to remove blood from the brain tissue.

-

Excise the whole brain.

Sample Analysis:

-

Homogenize the brain tissue in a suitable buffer.

-

Extract this compound from both plasma and brain homogenate samples using an appropriate technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

Quantify the concentration of this compound in the processed samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis:

-

Plot the plasma and brain concentration-time profiles.

-

Calculate the area under the curve (AUC) for both plasma (AUCplasma) and brain (AUCbrain) from time zero to the last measured time point.

-

The brain-to-plasma ratio is typically calculated as the ratio of the AUCbrain to the AUCplasma.

Logical Workflow for Assessing CNS Penetrance

The following diagram illustrates the typical workflow for evaluating the CNS penetration of a compound like this compound.

Caption: Workflow for assessing the CNS penetrance of a test compound.

References

Preclinical Pharmacokinetic Profile of VU0361737: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available preclinical pharmacokinetic data specifically for VU0361737 is limited. This guide provides a comprehensive overview of the expected pharmacokinetic properties and experimental methodologies for a compound of this class—a muscarinic M1 receptor positive allosteric modulator (PAM)—based on data from analogous compounds.

Introduction

This compound is a positive allosteric modulator (PAM) of the muscarinic M1 acetylcholine (B1216132) receptor. M1 receptors are predominantly expressed in the central nervous system (CNS), particularly in regions crucial for cognition and memory, such as the hippocampus and cortex. Selective modulation of the M1 receptor is a promising therapeutic strategy for neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. Understanding the pharmacokinetic (PK) profile of M1 PAMs like this compound in preclinical models is critical for predicting their safety and efficacy in humans. This guide summarizes the anticipated absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound and details the experimental protocols used to assess these properties.

Core Pharmacokinetic Properties

The preclinical pharmacokinetic assessment of a CNS drug candidate like this compound typically involves studies in rodent and non-rodent species to determine its viability for further development.

Data Presentation: Representative Pharmacokinetic Parameters of M1 PAMs

The following tables present representative pharmacokinetic data from preclinical studies of M1 PAMs, which can be considered indicative of the expected profile for this compound.

Table 1: Plasma Pharmacokinetics of a Representative M1 PAM (e.g., BQCA) in Rats following Intraperitoneal Administration.

| Parameter | Value | Units |

| Dose | 10 | mg/kg |

| Cmax | ~8000 | ng/mL |

| Tmax | 1.5 | h |

| AUC (0-t) | Data not available | ng*h/mL |

| Half-life (t1/2) | Data not available | h |

Data derived from a study on Benzyl quinolone carboxylic acid (BQCA)[1].

Table 2: Tissue Distribution of a Representative M1 PAM (e.g., BQCA) in Rats.

| Tissue | AUC Ratio (Tissue/Plasma) |

| Kidney | > Lung > Liver > Brain |

| Spleen | < Brain |

| Heart | < Spleen |

Data derived from a study on Benzyl quinolone carboxylic acid (BQCA)[1].

Table 3: Human Pharmacokinetics of a Representative M1 PAM (e.g., VU0467319) after a Single Oral Dose.

| Parameter | Value Range | Units |

| Dose | 60 - 600 | mg |

| Tmax | 5 - 9.5 | h |

| Half-life (t1/2) | 30 - 55 | h |

Data from a Phase 1 study of VU0467319 in healthy volunteers[2][3].

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pharmacokinetic properties. The following sections describe standard experimental protocols used in preclinical ADME studies for small molecule CNS drug candidates.

In Vivo Pharmacokinetic Studies

Objective: To determine the plasma concentration-time profile, bioavailability, and key PK parameters.

-

Animal Models: Male Sprague-Dawley rats (200-250 g) are commonly used.

-

Dosing:

-

Intravenous (IV): The compound is typically formulated in a vehicle like saline or a solution containing a solubilizing agent (e.g., DMSO, PEG400) and administered as a bolus dose (e.g., 1-5 mg/kg) via the tail vein.

-

Oral (PO) or Intraperitoneal (IP): The compound is suspended or dissolved in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered by gavage or injection at a specific dose (e.g., 10-30 mg/kg)[1].

-

-

Sample Collection: Blood samples (approx. 0.2 mL) are collected from the jugular or saphenous vein into heparinized tubes at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of the drug are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t1/2).

Brain Penetration and Tissue Distribution Studies

Objective: To assess the ability of the compound to cross the blood-brain barrier (BBB) and to determine its distribution in various tissues.

-

Methodology: Following a single dose (IV or PO), animals are euthanized at various time points. Tissues of interest (brain, liver, kidney, spleen, heart, lungs) are collected, weighed, and homogenized.

-

Analysis: Drug concentrations in tissue homogenates are determined by LC-MS/MS.

-

Parameters: The brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) are calculated to assess BBB penetration[4][5].

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways and the enzymes responsible for the compound's metabolism.

-

Microsomal Stability Assay:

-

System: Liver microsomes from different species (rat, mouse, dog, human) are used to assess metabolic stability.

-

Procedure: The compound is incubated with liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes) at 37°C. Samples are taken at different time points and the reaction is quenched.

-

Analysis: The disappearance of the parent compound is monitored by LC-MS/MS to determine the in vitro half-life and intrinsic clearance.

-

-

Metabolite Identification:

-

System: Liver microsomes or hepatocytes.

-

Procedure: The compound is incubated with the system for a longer duration.

-

Analysis: High-resolution mass spectrometry is used to identify the structures of potential metabolites.

-

Plasma Protein Binding

Objective: To determine the extent to which the compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.

-

Method: Equilibrium dialysis is the gold standard. The compound is added to plasma and dialyzed against a protein-free buffer until equilibrium is reached.

-

Analysis: The concentrations of the compound in the plasma and buffer compartments are measured by LC-MS/MS to calculate the fraction unbound (fu).

Signaling Pathway and Experimental Workflow Diagrams

M1 Muscarinic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by M1 muscarinic receptor agonism. As a PAM, this compound would enhance the effect of acetylcholine (ACh) on this pathway.

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Workflow for Preclinical Pharmacokinetic Assessment

The following diagram outlines the typical workflow for assessing the preclinical pharmacokinetics of a novel compound.

Caption: Preclinical Pharmacokinetic Workflow.

Conclusion

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. [PDF] Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator VU0467319 for Alzheimer’s disease: a single ascending-dose study in healthy participants | Semantic Scholar [semanticscholar.org]

- 3. Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator VU0467319 for Alzheimer’s disease: a single ascending-dose study in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Progress in brain penetration evaluation in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Stability and Half-Life of VU0361737: A Methodological Overview

Disclaimer: As of late 2025, publicly available data on the specific in vivo stability and pharmacokinetic half-life of the M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM), VU0361737, is limited. The following technical guide, therefore, outlines the standard methodologies and data presentation formats employed in the preclinical assessment of novel compounds similar to this compound. The quantitative data and specific pathways presented are illustrative and intended to serve as a template for researchers in the field of drug development.

Introduction to In Vivo Pharmacokinetic Profiling

The in vivo stability and half-life of a drug candidate are critical parameters that determine its dosing regimen and overall therapeutic efficacy. These pharmacokinetic (PK) properties describe the time course of a drug's absorption, distribution, metabolism, and excretion (ADME) within a living organism. A thorough understanding of a compound's PK profile is essential for its progression from a preclinical candidate to a clinical therapeutic.

Positive allosteric modulators of the M1 receptor are of significant interest for treating cognitive deficits in neurological disorders. Their efficacy is dependent on maintaining sufficient concentrations at the target site in the brain over a desired period. Therefore, characterizing their stability in the bloodstream and their rate of elimination is a key step in their development.

Quantitative Pharmacokinetic Data Presentation

To facilitate clear interpretation and comparison, quantitative pharmacokinetic data are typically summarized in a tabular format. The following table provides an example of how such data for a hypothetical M1 PAM might be presented.

| Pharmacokinetic Parameter | Symbol | Value (Illustrative) | Unit | Description |

| Half-Life | t½ | 4.2 | hours | Time required for the drug concentration in the plasma to decrease by half. |

| Maximum Concentration | Cmax | 1250 | ng/mL | The highest concentration of the drug observed in the plasma after administration. |

| Time to Maximum Concentration | Tmax | 1.5 | hours | The time at which Cmax is reached. |

| Area Under the Curve | AUC(0-t) | 8500 | ng*h/mL | The total drug exposure over a specified time period. |

| Clearance | CL | 0.5 | L/h/kg | The volume of plasma cleared of the drug per unit time, normalized to body weight. |

| Volume of Distribution | Vd | 3.1 | L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Bioavailability | F | 75 | % | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

Experimental Protocols for In Vivo Pharmacokinetic Studies

The determination of in vivo stability and half-life involves a series of well-defined experimental procedures. Below is a detailed methodology for a typical preclinical pharmacokinetic study in a rodent model.

| Protocol Step | Detailed Procedure |

| 1. Animal Model | Male Sprague-Dawley rats (n=5 per group), weighing 250-300g, are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. |

| 2. Compound Administration | The test compound is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). A single dose (e.g., 5 mg/kg) is administered via intravenous (IV) bolus through the tail vein for determination of clearance and volume of distribution, and via oral gavage (PO) for bioavailability assessment. |

| 3. Blood Sampling | Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA). |

| 4. Plasma Preparation | Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis. |

| 5. Bioanalytical Method | Plasma concentrations of the test compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A standard curve is prepared in blank plasma to allow for accurate quantification. |

| 6. Pharmacokinetic Analysis | The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin). Key PK parameters including t½, Cmax, Tmax, AUC, CL, and Vd are calculated. |

| 7. Data Reporting | Results are reported as mean ± standard deviation (SD). |

Visualizing Experimental and Logical Workflows

Diagrams are invaluable tools for representing complex processes and relationships in a clear and concise manner. The following diagrams, generated using the DOT language, illustrate a typical workflow for a pharmacokinetic study and a hypothetical metabolic pathway.

Caption: A typical workflow for an in vivo pharmacokinetic study.

Caption: A potential metabolic pathway for a small molecule drug.

VU0361737: A Promising mGluR4 Positive Allosteric Modulator for Neurodegenerative Disorders

An In-Depth Technical Guide on the Therapeutic Potential of VU0361737

This compound, also known as ML-128, is a potent, selective, and centrally nervous system (CNS) penetrant positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). This document provides a comprehensive overview of the preclinical data supporting the potential therapeutic applications of this compound, with a primary focus on its development for neurodegenerative disorders, particularly Parkinson's disease.

Mechanism of Action: Potentiating mGluR4 Signaling

This compound exerts its effects by binding to an allosteric site on the mGluR4, a Class C G protein-coupled receptor (GPCR). This binding potentiates the receptor's response to the endogenous ligand, glutamate. mGluR4 is predominantly expressed on presynaptic terminals in key brain regions, including the basal ganglia. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and a subsequent reduction in neurotransmitter release. By enhancing the natural, physiological signaling of mGluR4, this compound offers a nuanced approach to modulating glutamatergic transmission, which is often dysregulated in neurodegenerative diseases.

The Neuroprotective Profile of VU0361737: A Technical Guide for Researchers

Introduction: VU0361737 is a potent, selective, and central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). Emerging research has highlighted its neuroprotective potential, positioning it as a compound of interest for neurodegenerative disorders such as Parkinson's disease. This technical guide provides a comprehensive overview of the neuroprotective effects of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation.

Core Efficacy Data of this compound

This compound demonstrates potent modulation of its target receptor and significant protective effects in various in vitro models of neuronal cell death. The following tables summarize the key quantitative data from published studies.

Table 1: Receptor Potency of this compound

| Receptor | Species | EC₅₀ (nM) | Reference |

| mGluR4 | Human | 240 | [1][2] |

| mGluR4 | Rat | 110 | [1][2] |

Table 2: In Vitro Neuroprotective Efficacy of this compound

| Cell Line | Insult | Concentration of this compound | Outcome Measure | Result | Reference |

| Undifferentiated SH-SY5Y | Staurosporine (0.5 µM) | 1-10 µM | Cell Viability (MTT assay) | Partial attenuation of cell death | [3] |

| Undifferentiated SH-SY5Y | Doxorubicin (1 µM) | 1-10 µM | Cell Viability (MTT assay) | Partial attenuation of cell death | [3] |

| Undifferentiated SH-SY5Y | Staurosporine (0.5 µM) | 10 µM | Apoptosis (TUNEL assay) | Significant decrease in TUNEL-positive nuclei | [3] |

| Undifferentiated SH-SY5Y | Doxorubicin (1 µM) | 10 µM | Apoptosis (TUNEL assay) | Significant decrease in TUNEL-positive nuclei | [3] |

| Undifferentiated SH-SY5Y | MPP⁺ (3 mM) | 10 µM | Cell Viability (MTT assay) | Protection against MPP⁺-induced damage | [4] |

Table 3: Anti-Inflammatory Efficacy of this compound

| Cell Type | Stimulus | Concentration of this compound | Outcome Measure | Result | Reference |

| BV2 microglia, Primary microglia | Lipopolysaccharide (LPS) | Not specified | Pro-inflammatory mediators (TNF-α, IL-1β, etc.) | Downregulation of LPS-induced expression | [5] |

Signaling Pathways in this compound-Mediated Neuroprotection

The neuroprotective effects of this compound are attributed to its ability to modulate specific intracellular signaling cascades upon positive allosteric modulation of mGluR4. The primary mechanism involves the inhibition of apoptosis and the suppression of neuroinflammatory pathways.

Anti-Apoptotic Signaling Pathway

This compound has been shown to interfere with the mitochondrial apoptotic pathway. A key mechanism is the inhibition of the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, a critical step in caspase-independent cell death.

References

- 1. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. In vivo and in vitro perspectives in Parkinson’s disease: Mechanisms and the role of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotection by 6-(methylsulfinyl)hexyl isothiocyanate in a 6-hydroxydopamine mouse model of Parkinson׳s disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Allosteric Modulation of Metabotropic Glutamate Receptor 4 (mGluR4) by VU0361737: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabotropic glutamate (B1630785) receptor 4 (mGluR4), a Class C G-protein coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease.[1] Unlike orthosteric ligands that bind to the highly conserved glutamate binding site, allosteric modulators offer the potential for greater subtype selectivity and a more nuanced modulation of receptor function. VU0361737 is a potent, selective, and centrally penetrant positive allosteric modulator (PAM) of mGluR4.[2][3][4] This technical guide provides a comprehensive overview of the allosteric modulation of mGluR4 by this compound, including its pharmacological properties, the experimental protocols used for its characterization, and the signaling pathways it influences.

Quantitative Pharmacological Data

The pharmacological effects of this compound on mGluR4 have been characterized using various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: Potency (EC50) of this compound at mGluR4

| Species | EC50 (nM) | Assay Type | Reference |

| Human | 240 | Calcium Mobilization | [2][3] |

| Rat | 110 | Thallium Flux | [2][3] |

Table 2: Selectivity Profile of this compound

| mGluR Subtype | Activity | Reference |

| mGluR1 | Inactive | [2][4] |

| mGluR2 | Inactive | [2][4] |

| mGluR3 | Inactive | [2][4] |

| mGluR5 | Weak Activity | [2][4] |

| mGluR6 | Inactive | [2][4] |

| mGluR7 | Inactive | [2][4] |

| mGluR8 | Weak Activity | [2][4] |

Table 3: In Vivo Pharmacokinetics of this compound

| Species | Parameter | Value | Route of Administration | Reference |

| Rat | Terminal half-life (t1/2) | 1.9 hours | Intraperitoneal | [2] |

| Rat | Plasma Clearance | 894 mL/min/kg | Intraperitoneal | [2] |

Signaling Pathways and Mechanism of Action

As a member of the group III metabotropic glutamate receptors, mGluR4 primarily couples to the Gi/o family of G-proteins.[5] Upon activation by glutamate, mGluR4 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a positive allosteric modulator, does not activate the receptor on its own but enhances the affinity and/or efficacy of glutamate, thereby potentiating this downstream signaling pathway.

Caption: mGluR4 signaling pathway modulated by this compound.

Experimental Protocols

Detailed, step-by-step protocols for the characterization of this compound are not consistently available in the public domain. The following sections provide a synthesis of the methodologies as described in the available literature.

Calcium Mobilization Assay (for human mGluR4)

This assay is used to measure the potentiation of glutamate-induced intracellular calcium mobilization in cells co-expressing human mGluR4 and a chimeric G-protein (e.g., Gαqi5) that couples the Gi/o pathway to calcium release.

Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably co-expressing human mGluR4 and the Gαqi5 chimeric protein.

General Procedure:

-

Cell Plating: Seed the cells into 384-well black-walled, clear-bottom microplates and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (B1678239) for approximately 1 hour at 37°C.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 2.5 minutes).

-

Glutamate Stimulation: Add a sub-maximal (EC20) concentration of glutamate to stimulate the receptor.

-

Data Acquisition: Measure the fluorescence intensity before and after the addition of glutamate using a fluorescence plate reader (e.g., FLIPR). The increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: The potentiation by this compound is quantified by the increase in the glutamate-induced calcium response. EC50 values are determined by plotting the response against the concentration of this compound.

Caption: Workflow for a calcium mobilization assay.

Thallium Flux Assay (for rat mGluR4)

This assay measures the activity of Gi/o-coupled receptors by detecting the influx of thallium ions through co-expressed G-protein-gated inwardly rectifying potassium (GIRK) channels.

Cell Line: HEK293 cells co-expressing rat mGluR4 and GIRK channels.

General Procedure:

-

Cell Plating: Plate cells in 384-well microplates.

-

Dye Loading: Load cells with a thallium-sensitive fluorescent dye.

-

Compound and Glutamate Addition: Add this compound in the presence of a sub-maximal (EC20) concentration of glutamate.

-

Thallium Addition and Data Acquisition: Add a thallium-containing buffer and immediately measure the increase in fluorescence, which is proportional to the thallium influx through the activated GIRK channels.

-

Data Analysis: The potentiation by this compound is determined by the increase in the thallium flux signal.

Caption: Workflow for a thallium flux assay.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.

Preparation: Cell membranes prepared from a cell line expressing mGluR4.

General Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing cell membranes, [35S]GTPγS, GDP, and varying concentrations of glutamate with or without this compound.

-

Incubation: Incubate the mixture to allow for receptor activation and [35S]GTPγS binding.

-

Termination and Filtration: Stop the reaction and separate the membrane-bound [35S]GTPγS from the unbound nucleotide by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: The potentiation by this compound is observed as a leftward shift and/or an increase in the maximum of the glutamate concentration-response curve for [35S]GTPγS binding.

Conclusion

This compound is a well-characterized positive allosteric modulator of mGluR4 with demonstrated potency, selectivity, and central nervous system availability. The data presented in this guide, derived from a variety of in vitro and in vivo experimental paradigms, underscore its utility as a valuable research tool for elucidating the physiological and pathophysiological roles of mGluR4. Further investigation into its precise binding site, the full spectrum of its downstream signaling effects, and its therapeutic potential in relevant disease models is warranted. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the allosteric modulation of mGluR4.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sampling glutamate and GABA with microdialysis: suggestions on how to get the dialysis membrane closer to the synapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ionbiosciences.com [ionbiosciences.com]

Foundational Research on M1 Positive Allosteric Modulators in the Context of Parkinson's Disease: A Technical Guide

Disclaimer: As of the latest available research, specific preclinical data for the M1 positive allosteric modulator (PAM) VU0361737 in the context of Parkinson's disease (PD) is not publicly available. Therefore, this technical guide will provide a comprehensive overview of the foundational research on a closely related and studied M1 PAM, VU0486846 , as a representative compound. This guide will detail the rationale, experimental approaches, and potential signaling pathways relevant to the investigation of M1 PAMs for neurodegenerative disorders like Parkinson's disease. The methodologies and data presented herein serve as a template for the potential evaluation of novel compounds such as this compound.

Introduction to M1 Muscarinic Receptors and Parkinson's Disease

Parkinson's disease is a progressive neurodegenerative disorder primarily characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms such as bradykinesia, rigidity, and tremor.[1] Beyond the hallmark motor deficits, cognitive impairments are a significant non-motor symptom of PD, often progressing to Parkinson's disease dementia (PDD).[2] The M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a G-protein coupled receptor highly expressed in the cortex and hippocampus, plays a crucial role in learning and memory.[2] Positive allosteric modulators (PAMs) of the M1 receptor offer a promising therapeutic strategy. Unlike direct agonists, PAMs enhance the receptor's response to the endogenous neurotransmitter, acetylcholine, potentially offering a more nuanced and safer therapeutic window with fewer side effects.[2]

Quantitative Data on M1 PAM Efficacy

The following tables summarize representative preclinical data for the M1 PAM VU0486846 in a mouse model of Alzheimer's disease, which shares the characteristic of cognitive decline with Parkinson's disease. This data illustrates the type of quantitative outcomes that would be sought in preclinical studies of a compound like this compound for Parkinson's disease.

Table 1: In Vivo Efficacy of VU0486846 in a Mouse Model of Alzheimer's Disease

| Parameter | Animal Model | Treatment | Dosage | Outcome | Reference |

| Cognitive Function | APPswe/PSEN1ΔE9 Mice | VU0486846 in drinking water | 10 mg·kg⁻¹·day⁻¹ for 4 or 8 weeks | Improved performance in Novel Object Recognition and Morris Water Maze tests. | [3] |

| Aβ Pathology | APPswe/PSEN1ΔE9 Mice | VU0486846 in drinking water | 10 mg·kg⁻¹·day⁻¹ for 4 or 8 weeks | Significant reduction in Aβ oligomers and plaques in the hippocampus. | [3] |

| Neuronal Loss | APPswe/PSEN1ΔE9 Mice | VU0486846 in drinking water | 10 mg·kg⁻¹·day⁻¹ for 4 or 8 weeks | Significant reduction in neuronal loss in the hippocampus. | [3] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used to evaluate the efficacy and mechanism of action of M1 PAMs in the context of neurodegenerative diseases.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

The 6-OHDA lesion model is a widely used neurotoxin-based model to mimic the dopaminergic degeneration seen in Parkinson's disease.[4][5][6]

Objective: To create a unilateral lesion of the nigrostriatal dopamine (B1211576) system to model the motor deficits of Parkinson's disease.

Methodology:

-

Animal Subjects: Adult male Sprague-Dawley or Wistar rats (200-250g).

-

Anesthesia: Intraperitoneal injection of a ketamine/xylazine mixture.

-

Stereotaxic Surgery:

-

The rat is placed in a stereotaxic frame.

-

A burr hole is drilled in the skull over the target injection site (e.g., medial forebrain bundle or striatum).

-

6-OHDA (typically 8-16 µg in 2-4 µL of saline with 0.02% ascorbic acid) is infused unilaterally using a Hamilton syringe.

-

-

Post-operative Care: Analgesics and supportive care are provided.

-

Behavioral Assessment: Motor deficits are typically assessed 2-3 weeks post-lesion using tests such as apomorphine- or amphetamine-induced rotations, cylinder test for forelimb asymmetry, and rotarod for motor coordination.[6]

In Vivo Microdialysis for Dopamine Release

Microdialysis allows for the in vivo sampling of neurotransmitters from the extracellular fluid of specific brain regions.[7][8][9][10][11]

Objective: To measure the effect of an M1 PAM on dopamine release in the striatum of a Parkinson's disease animal model.

Methodology:

-

Animal Preparation: A 6-OHDA lesioned rat is anesthetized, and a guide cannula is stereotaxically implanted targeting the striatum.

-

Probe Insertion: After a recovery period, a microdialysis probe (e.g., 20 kDa molecular weight cutoff) is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after systemic or local administration of the M1 PAM.

-

Neurochemical Analysis: Dopamine levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Brain Slice Electrophysiology

Whole-cell patch-clamp recordings from brain slices allow for the detailed characterization of the electrophysiological properties of specific neurons.[1][12][13]

Objective: To determine the effect of an M1 PAM on the excitability of medium spiny neurons in the striatum or dopaminergic neurons in the substantia nigra.

Methodology:

-

Slice Preparation:

-

A rat is anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution.

-

Coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Recording:

-

A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.

-

A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (giga-seal).

-

The cell membrane is ruptured to achieve the whole-cell configuration.

-

-

Data Acquisition: Changes in membrane potential, firing frequency, and synaptic currents are recorded in response to the application of the M1 PAM.

Signaling Pathways and Experimental Workflows

Visualizations of the proposed mechanisms of action and experimental designs are essential for conceptual understanding.

Proposed Signaling Pathway for M1 PAMs in Parkinson's Disease

Caption: Proposed M1 PAM signaling pathway in a dopaminergic neuron.

Experimental Workflow for Preclinical Evaluation

Caption: Workflow for preclinical evaluation of an M1 PAM in a PD model.

Conclusion

While direct experimental data on this compound in Parkinson's disease models are not yet available in the public domain, the foundational research on related M1 PAMs like VU0486846 provides a strong rationale and a clear experimental roadmap for its investigation. The protocols and conceptual frameworks presented in this guide offer a comprehensive approach to characterizing the potential therapeutic efficacy of novel M1 PAMs for both the motor and non-motor symptoms of Parkinson's disease. Future research focusing on compounds like this compound will be critical in determining their potential as disease-modifying or symptomatic treatments for this debilitating neurodegenerative disorder.

References

- 1. Frontiers | In vitro electrophysiological characterization of Parkinson’s disease: challenges, advances, and future directions [frontiersin.org]

- 2. Highly Selective M1 Muscarinic Receptor Positive Allosteric Modulators for the Treatment of Parkinson's Dementia | Parkinson's Disease [michaeljfox.org]

- 3. Effects of a Rosiridin against Rotenone-induced Rats Model of Parkinson's Disease: In-vivo Study and in silico Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Behavioral characterization of the 6-hydroxidopamine model of Parkinson’s disease and pharmacological rescuing of non-motor deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Age and gender differences in behavioral and morphological outcome after 6-hydroxydopamine-induced lesion of the substantia nigra in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Microdialysis and striatal dopamine release: stereoselective actions of the enantiomers of N-0437 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intrastriatal iron perfusion releases dopamine: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative microdialysis of dopamine in the striatum: effect of circadian variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evidence on extracellular dopamine level in rat striatum: implications for the validity of quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Electrophysiological and immunocytochemical characterization of GABA and dopamine neurons in the substantia nigra of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Dissolution of VU0361737 in In Vitro Assays

For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.

Introduction